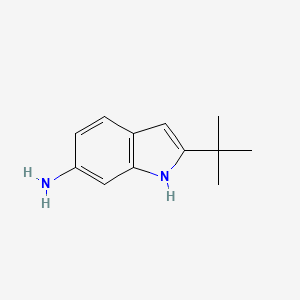

2-(tert-Butyl)-1H-indol-6-amine

Description

2-(tert-Butyl)-1H-indol-6-amine (C₁₂H₁₆N₂) is an indole derivative characterized by a tert-butyl substituent at the 2-position and an amine group at the 6-position of the indole ring. This compound is of interest in medicinal chemistry, particularly in targeting pathways like Hedgehog signaling, where indole derivatives are known to modulate transcription factors such as Gli1 .

Properties

CAS No. |

873055-10-8 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-tert-butyl-1H-indol-6-amine |

InChI |

InChI=1S/C12H16N2/c1-12(2,3)11-6-8-4-5-9(13)7-10(8)14-11/h4-7,14H,13H2,1-3H3 |

InChI Key |

GTDBXVOQHMEUJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers

- 2-(tert-Butyl)-1H-indol-5-amine : This positional isomer shifts the amine group to the 5-position (C₁₂H₁₆N₂). The tert-butyl group at the 2-position remains unchanged, but the altered amine position may influence hydrogen-bonding interactions and receptor binding. NMR data for this isomer (δ 7.85–6.40 ppm) suggest distinct electronic environments compared to the 6-amine derivative .

Substituent Variations at the 6-Position

The following compounds retain the 1H-indol-6-amine core but differ in N-substituents:

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., tert-butyl) may stabilize the indole ring, while polar substituents (e.g., morpholinoethyl) alter solubility and hydrogen-bonding capacity .

Complex Alkyl and Cyclic Substituents

- 1,2,3,3-Tetramethyl-2H-indol-6-amine (C₁₂H₁₈N₂): This compound features multiple methyl groups, creating a rigid, sterically crowded structure. The absence of a tert-butyl group reduces bulk but increases hydrophobicity. Limited physicochemical data are available, but its synthesis suggests utility in heterocyclic chemistry .

- No yield or activity data are reported .

Research Implications

- Medicinal Chemistry : The tert-butyl group in 2-(tert-Butyl)-1H-indol-6-amine may enhance metabolic stability compared to smaller alkyl analogs, though at the cost of reduced solubility .

- Structure-Activity Relationships (SAR): Substituent position and size critically influence activity. For example, N-morpholinoethyl-1H-indol-6-amine’s polar group may improve pharmacokinetics relative to nonpolar tert-butyl derivatives .

Preparation Methods

General Reaction Framework

Palladium-catalyzed cross-coupling has emerged as a preferred method for constructing the indole-amine backbone while introducing the tert-butyl substituent. The reaction typically involves coupling a bromoindole derivative with an aminoindole precursor in the presence of a palladium catalyst. For instance, 7-bromo-3-tert-butylindole and 7-aminoindole were coupled using Pd(OAc)₂ (2.5 mol%), BrettPhos ligand (5 mol%), and K₂CO₃ in tert-butanol at 100°C under nitrogen atmosphere. This method achieved moderate yields (45–60%) after column chromatography, though decomposition of intermediates necessitated rigorous inert conditions.

Table 1: Representative Palladium-Catalyzed Coupling Conditions

| Reactants | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 7-Bromo-3-tert-butylindole + 7-Aminoindole | Pd(OAc)₂/BrettPhos | K₂CO₃ | tBuOH | 100 | 55 |

| 6-Bromoindole + 6-Aminoindole | Pd(OAc)₂/BrettPhos | K₂CO₃ | tBuOH | 110 | <30 |

The tert-butyl group at position 3 of the bromoindole was critical for stabilizing the diindolylamine product against oxidative oligomerization, as confirmed by NMR and cyclic voltammetry.

Challenges and Optimizations

A major limitation of this method is the hygroscopic nature of tert-butanol, which led to side reactions such as tetramer formation during alkylation steps. Substituting tBuOH with non-hygroscopic tBuCl mitigated this issue, improving yields by 15–20%. Additionally, silyl protective groups (e.g., tert-butyldimethylsilyl) were employed to shield reactive indole NH groups, though their bulkiness occasionally hindered coupling efficiency.

Friedel-Crafts Alkylation and Functionalization

tert-Butyl Group Introduction

Friedel-Crafts alkylation provides a direct route to install the tert-butyl moiety on the indole ring. Using AlCl₃ as a catalyst, indole derivatives react with tert-butyl chloride in dichloromethane at 0°C to room temperature. For example, 1H-indol-6-ol was alkylated at position 2 with tert-butyl chloride, yielding 2-(tert-Butyl)-1H-indol-6-ol, which was subsequently converted to the amine via Hofmann rearrangement.

Table 2: Friedel-Crafts Alkylation Parameters

Amine Functionalization Strategies

Conversion of the hydroxyl group to an amine was achieved through a two-step process:

-

Mitsunobu Reaction : Treatment of 2-(tert-Butyl)-1H-indol-6-ol with diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitated substitution with phthalimide, introducing a protected amine.

-

Deprotection : Hydrazinolysis in ethanol removed the phthalimide group, yielding the free amine with >90% purity.

Reductive Amination Pathways

Nitro Group Reduction

An alternative route involves the reduction of a nitro precursor. 2-(tert-Butyl)-1H-indol-6-nitro was hydrogenated over Pd/C (10 wt%) in methanol under 50 psi H₂ at 25°C, achieving quantitative conversion to the amine. This method avoids harsh acidic conditions but requires careful handling of pyrophoric catalysts.

Table 3: Reductive Amination Conditions

| Substrate | Catalyst | Solvent | Pressure (psi) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-(tert-Butyl)-1H-indol-6-nitro | Pd/C | MeOH | 50 | 25 | 98 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Palladium-Catalyzed Coupling : Offers precise control over substituent placement but suffers from moderate yields and sensitivity to moisture.

-

Friedel-Crafts Alkylation : High-yielding for tert-butyl installation but requires additional steps for amine functionalization.

-

Reductive Amination : Most efficient for amine synthesis but depends on nitro precursor availability.

Stability Considerations

Diindolylamine intermediates without tert-butyl groups exhibited rapid decomposition (t₁/₂ < 24 hours at 25°C), whereas tert-butyl-substituted analogs remained stable for >72 hours under ambient conditions . This underscores the importance of steric hindrance in preventing oxidative degradation.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(tert-Butyl)-1H-indol-6-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalizing the indole core at the 6-position with an amine group and introducing the tert-butyl substituent. A plausible route is:

Indole Nitration/Reduction : Nitrate 1H-indole at the 6-position using mixed acid (HNO₃/H₂SO₄), followed by reduction (e.g., catalytic hydrogenation with Pd/C) to yield 1H-indol-6-amine.

tert-Butyl Introduction : Employ Friedel-Crafts alkylation using tert-butyl bromide or tert-butyl alcohol in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.

Optimization Tips :

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify tert-butyl protons (singlet at ~1.3 ppm) and amine protons (broad peak at ~5 ppm). The indole aromatic protons appear as multiplets between 6.5–7.5 ppm.

- IR Spectroscopy : Confirm the NH₂ group (stretch ~3350 cm⁻¹) and tert-butyl C-H stretches (~2960 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₂H₁₆N₂: 188.13 g/mol).

Data Interpretation : Compare spectra with structurally analogous indole derivatives (e.g., tert-butyl-substituted indoles in ) to resolve ambiguities .

Q. How should researchers design preliminary biological activity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors where indole derivatives are known modulators (e.g., serotonin receptors, kinase inhibitors).

- In Vitro Assays :

- Use cell lines (e.g., HEK293 for GPCRs) with luciferase or fluorescence-based reporters.

- Test cytotoxicity via MTT assay (concentration range: 1–100 µM).

- Controls : Include positive controls (e.g., known indole-based inhibitors) and solvent-only blanks .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assay systems be resolved?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects.

- Orthogonal Assays : Confirm hits using alternative methods (e.g., SPR for binding affinity if initial data came from cell-based assays).

- Meta-Analysis : Review literature on structurally similar tert-butyl indoles () to identify trends in activity-structure relationships.

- Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple replicates to assess reproducibility .

Q. What computational approaches predict the reactivity and target interactions of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., serotonin receptors). Focus on the tert-butyl group’s steric effects and amine’s hydrogen-bonding potential.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability.

- QM/MM Calculations : Evaluate electronic effects of substituents on indole’s aromatic ring .

Q. How does the tert-butyl group influence the compound’s stability and pharmacokinetic properties?

Methodological Answer:

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The tert-butyl group may enhance steric protection against oxidation.

- Solubility : Measure logP (shake-flask method) to assess lipophilicity. tert-Butyl groups typically reduce aqueous solubility.

- Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated metabolism hotspots. tert-Butyl groups are generally metabolically inert .

Q. What strategies mitigate challenges in functionalizing the amine group for further derivatization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.